
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H12ClNO2S and a molecular weight of 257.74 g/mol . This compound is a derivative of benzenesulfonamide, featuring a chloro group and a 2-methylbut-3-yn-2-yl substituent.
Métodos De Preparación
The synthesis of 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The alkyne group in the compound can participate in addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and alkyne groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. For example:
2-chloro-N-(2-methylprop-2-yn-2-yl)benzenesulfonamide: Similar structure but with a different alkyne substituent.
2-chloro-N-(2-methylbut-2-en-2-yl)benzenesulfonamide: Similar structure but with an alkene substituent instead of an alkyne.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12ClNO2S |
|---|---|
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12ClNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h1,5-8,13H,2-3H3 |
Clave InChI |
IISBBJOAXXCZIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NS(=O)(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


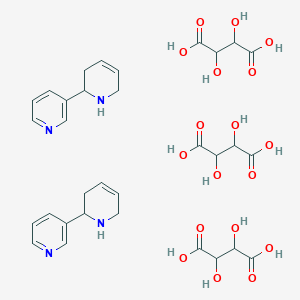
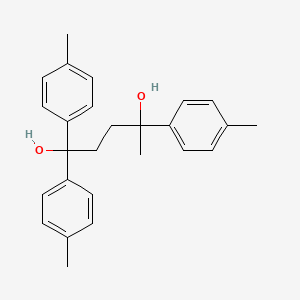
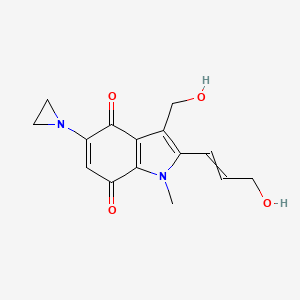
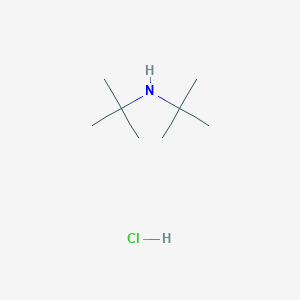
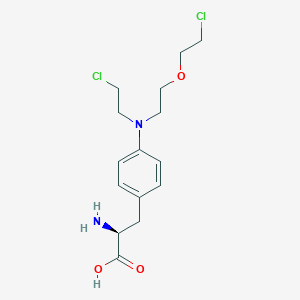
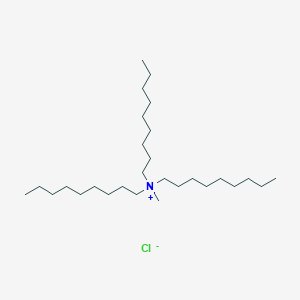

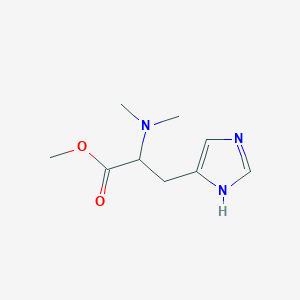
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
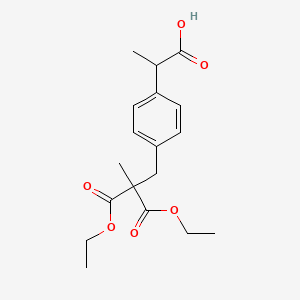

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

